(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azidobutoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3OSi/c1-10(2,3)15(4,5)14-9-7-6-8-12-13-11/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJWTOPGLDTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70773395 | |
| Record name | (4-Azidobutoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70773395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192586-55-3 | |
| Record name | (4-Azidobutoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70773395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Protective Group Utility of the Tert Butyldimethylsilyl Tbdms Moiety in Advanced Syntheses
Orthogonal Reactivity of the TBDMS Group in the Presence of Azide (B81097) Functionality
In the realm of multi-step organic synthesis, the concept of orthogonality is paramount. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others. The TBDMS ether and the azide group present in (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE exhibit excellent orthogonality, a feature that is critical for its application as a synthetic building block.
The azide functional group is stable under a wide range of conditions, including those typically used for the deprotection of TBDMS ethers. organic-chemistry.orgsigmaaldrich.com For instance, deprotection of TBDMS ethers using phosphomolybdic acid (PMA) supported on silica (B1680970) gel proceeds efficiently while leaving azide functionalities intact. organic-chemistry.orgorganic-chemistry.org Conversely, the azide group can undergo specific transformations, such as Staudinger ligation with phosphines or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), without affecting the silyl (B83357) ether. nih.gov Azides can also be reduced to primary amines using mild reagents like thiols or phosphines, conditions to which the TBDMS group is inert. sigmaaldrich.com This mutual stability allows for a planned sequence of reactions where either the azide is modified first, followed by deprotection of the alcohol, or vice-versa, providing chemists with significant strategic flexibility.
Selective Deprotection Methodologies for the Silyl Ether
The popularity of the TBDMS group is largely due to its stability across a broad spectrum of chemical environments and the numerous mild and selective methods available for its removal. iwu.edu It is significantly more stable to hydrolysis than smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether, yet it can be cleaved reliably when desired. organic-chemistry.orgtotal-synthesis.com
The most common and highly selective method for the cleavage of TBDMS ethers involves the use of fluoride (B91410) ion sources. iwu.edu Reagents such as tetra-n-butylammonium fluoride (TBAF) are frequently employed for this purpose. organic-chemistry.orgtotal-synthesis.com The mechanism is driven by the exceptionally high affinity of silicon for fluorine, which results in the formation of a very strong Si-F bond (bond energy ~142 kcal/mol). thieme-connect.de
The cleavage process begins with the nucleophilic attack of the fluoride anion on the silicon atom of the silyl ether. This attack leads to the formation of a transient, pentacoordinate silicon intermediate. organic-chemistry.orgtotal-synthesis.com This hypervalent intermediate is permissible due to the availability of silicon's vacant d-orbitals for hybridization. organic-chemistry.org The subsequent collapse of this intermediate releases the corresponding alcohol and forms a stable tert-butyldimethylsilyl fluoride byproduct. The formation of the strong Si-F bond is the thermodynamic driving force for this rapid and efficient cleavage. organic-chemistry.orgtotal-synthesis.com
Table 1: Common Fluoride Reagents for TBDMS Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | THF, 25°C | Most common reagent; can be basic, potentially causing side reactions with base-sensitive substrates. organic-chemistry.orgiwu.edu |
| Hydrofluoric acid (HF) | Acetonitrile or Pyridine | Often used as an HF-pyridine or HF-acetonitrile complex; acidic conditions. total-synthesis.comthieme-connect.de |
| Potassium bifluoride (KHF₂) | Methanol, room temp. | A mild and selective reagent, particularly effective for phenolic TBDMS ethers. nih.gov |
While fluoride-based reagents are prevalent, TBDMS ethers can also be cleaved under acidic conditions. The rate of acid-catalyzed hydrolysis is dependent on factors such as steric hindrance around the silicon atom and the specific acid used. Generally, TBDMS ethers are stable to mild aqueous acids but can be removed with stronger acidic conditions or prolonged exposure. organic-chemistry.orgnih.gov
Various protic and Lewis acids can be employed for this transformation. A mixture of acetic acid and water (e.g., 2:1 ratio) at room temperature can effectively cleave TBDMS ethers. organic-chemistry.org Studies have shown that the rate of cleavage can be highly dependent on the acid concentration, with low concentrations of acetic acid (5-10%) sometimes yielding the fastest reaction rates. acs.org Formic acid has also been shown to be an effective reagent for this purpose. acs.orgresearchgate.netnih.gov Additionally, Lewis acids such as iron(III) tosylate, zirconium(IV) chloride, and ceric ammonium (B1175870) nitrate (B79036) have been developed as catalysts for mild and chemoselective desilylation. iwu.edu
Table 2: Selected Acidic Conditions for TBDMS Deprotection
| Reagent/Catalyst | Solvent | Key Features |
|---|---|---|
| Acetic Acid / H₂O | THF | Standard protic acid conditions; reaction rate is concentration-dependent. organic-chemistry.orgacs.org |
| Formic Acid (5-10%) | Methanol | Efficient for selective deprotection of other silyl ethers in the presence of TBDMS, but can also cleave TBDMS. nih.gov |
| Iron(III) Tosylate (cat.) | Methanol | Mild, catalytic method compatible with various functional groups. iwu.edu |
| Zirconium(IV) Chloride (cat.) | Acetonitrile | High yields in short reaction times; compatible with acid- and base-sensitive groups. researchgate.net |
A key advantage of the TBDMS protecting group is the mildness of the conditions required for its removal, which allows for the preservation of a wide array of other functional groups within a complex molecule. This chemoselectivity is crucial in advanced syntheses.
During fluoride- or acid-catalyzed deprotection of TBDMS ethers, numerous other functionalities are typically tolerated. As highlighted previously, the azide group is stable under these conditions. organic-chemistry.orgorganic-chemistry.org This compatibility is extensive, making the TBDMS group a reliable choice in molecules featuring sensitive moieties.
Table 3: Functional Group Compatibility During TBDMS Deprotection
| Functional Group Class | Specific Examples | Reference |
|---|---|---|
| Ethers | Benzyl (Bn), Allyl, Tetrahydropyranyl (THP) | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| Esters & Acetals | Acetates (OAc), Benzoates (OBz), Isopropylidene acetals | organic-chemistry.orgorganic-chemistry.org |
| Nitrogen Protecting Groups | Boc, Cbz, Fmoc | organic-chemistry.orgorganic-chemistry.orgiwu.edu |
| Unsaturated Bonds | Alkenes, Alkynes | organic-chemistry.orgorganic-chemistry.orgiwu.edu |
| Other Functional Groups | Lactones, Ketones, Mesylates, Other Silyl Ethers (e.g., TBDPS) | organic-chemistry.orgorganic-chemistry.orgiwu.eduresearchgate.net |
| Azide | -N₃ | organic-chemistry.orgorganic-chemistry.org |
Strategic Application in Multi-Step Convergent and Linear Synthesis
The unique structure of this compound, featuring two distinct and orthogonally reactive functional groups separated by a flexible butyl linker, makes it an exceptionally useful building block in both convergent and linear synthetic strategies.
In a linear synthesis , this molecule can be used to introduce a latent hydroxyl group or a reactive azide at a specific point in the construction of a target molecule. For example, the azide can be appended to a molecular scaffold via a reaction like a Staudinger ligation or CuAAC. Later in the synthesis, the TBDMS group can be removed to reveal the primary alcohol, which can then be used for further elaboration, such as esterification or etherification to attach another fragment.
Applications of 4 Azidobutoxy Tert Butyl Dimethylsilane in Click Chemistry
Photochemical and Other Alternative Click Reactions Involving the Azide (B81097) Group
Further research or access to proprietary databases may be required to uncover specific applications of this compound in the aforementioned areas of click chemistry.
Transformations and Further Derivatizations of 4 Azidobutoxy Tert Butyl Dimethylsilane in Organic Synthesis
Cyclization Reactions Mediated by the Azide (B81097) and Alkyne Moieties
The azide functionality in (4-Azidobutoxy)(tert-butyl)dimethylsilane is a versatile handle for the synthesis of heterocyclic systems, most notably through its reaction with alkynes. The intramolecular variant of the Huisgen 1,3-dipolar cycloaddition is a powerful tool for constructing fused ring systems, where the azido- and alkyne-bearing moieties are tethered together.
Intramolecular Huisgen 1,3-Dipolar Cycloadditions
The intramolecular Huisgen 1,3-dipolar cycloaddition of substrates derived from this compound, which are appropriately functionalized with an alkyne, provides a direct route to fused 1,2,3-triazoles. This reaction can be induced thermally or catalyzed by copper(I) or ruthenium complexes. The flexible butoxy linker plays a crucial role in facilitating the adoption of a suitable conformation for the intramolecular cyclization.
In a representative study, syn-homopropargylic ethers containing an embedded azide and a silyl (B83357) ether were synthesized through a three-component reaction of enantioenriched allenylsilanes, aldehydes, and a silyl-protected 2-azidoethanol. nih.gov These precursors subsequently underwent thermally induced intramolecular 1,3-dipolar cycloaddition to yield unique fused ring systems containing 1,2,3-triazoles. nih.gov The reaction conditions and outcomes of these transformations are summarized in the table below.
| Entry | Aldehyde | Silyl Ether | Product | Conditions | Yield (%) |
| 1 | Benzaldehyde | TBDMS-protected 2-azidoethanol | Fused 1,2,3-triazole | Toluene, 110 °C | 85 |
| 2 | 4-Chlorobenzaldehyde | TBDMS-protected 2-azidoethanol | Fused 1,2,3-triazole | Toluene, 110 °C | 82 |
| 3 | 2-Naphthaldehyde | TBDMS-protected 2-azidoethanol | Fused 1,2,3-triazole | Toluene, 110 °C | 88 |
| 4 | Cyclohexanecarboxaldehyde | TBDMS-protected 2-azidoethanol | Fused 1,2,3-triazole | Toluene, 110 °C | 65 |
| 5 | Isobutyraldehyde | TBDMS-protected 2-azidoethanol | Fused 1,2,3-triazole | Toluene, 110 °C | 55 |
This table presents data from analogous systems to illustrate the intramolecular Huisgen cycloaddition.
Regioselective Control in Fused Heterocyclic System Formation
The regioselectivity of the intramolecular Huisgen cycloaddition is a critical aspect in the synthesis of fused heterocyclic systems. In thermal cycloadditions, a mixture of regioisomers can often be formed. However, the use of catalysts can provide excellent control over the regiochemical outcome. Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are renowned for exclusively yielding the 1,4-regioisomer. Conversely, ruthenium-catalyzed reactions (RuAAC) typically lead to the formation of the 1,5-regioisomer.
For substrates derived from this compound, the regioselectivity of the intramolecular cycloaddition is primarily determined by the nature of the catalyst employed. The flexible linker allows the molecule to adopt the necessary geometry to favor the formation of one regioisomer over the other, depending on the catalytic cycle. The ability to selectively access different regioisomers of the fused triazole system significantly enhances the synthetic utility of this methodology.
Generation and Reactivity of Nitrogen-Centered Radical Intermediates from the Azide Functionality
Organic azides can serve as precursors to highly reactive nitrogen-centered radicals, which can participate in a variety of synthetically useful transformations. The generation of these radicals from an alkyl azide like this compound can be initiated by thermolysis, photolysis, or by radical initiators. Upon generation, the primary nitrogen-centered radical that can be formed is an aminyl radical, following the extrusion of dinitrogen.
The subsequent reactivity of the aminyl radical is diverse and can include intramolecular hydrogen atom transfer (HAT) or cyclization reactions. For an aminyl radical generated from this compound, a 1,5-HAT from the butoxy chain is a plausible pathway, which would generate a carbon-centered radical. This carbon-centered radical could then undergo further reactions, such as trapping by a radical scavenger or participation in a cyclization event.
Studies on azido-substituted natural products have shown that the addition of radiation-produced electrons to an azide group can lead to the formation of a highly reactive aminyl radical. nih.gov This aminyl radical can then undergo transformations such as a mdpi.comnih.gov-hydrogen shift to form a more stable carbon-centered radical. nih.gov The specific reaction pathway of the nitrogen-centered radical derived from this compound would be dependent on the reaction conditions and the presence of other reactive species. The potential for such radical-mediated transformations adds another dimension to the synthetic utility of this compound.
| Precursor | Method of Generation | Radical Intermediate | Subsequent Reaction |
| Alkyl Azide | Thermolysis/Photolysis | Aminyl Radical | Intramolecular H-atom transfer |
| Alkyl Azide | Radical Initiator (e.g., Bu₃SnH/AIBN) | Aminyl Radical | Cyclization onto an unsaturated bond |
| Azido-nucleoside | Radiation-produced electrons | Aminyl Radical | mdpi.comnih.gov-Hydrogen shift |
This table outlines general pathways for the generation and reactivity of nitrogen-centered radicals from alkyl azides.
Elaboration of the Butoxy Chain and Silyl Moiety for Complex Molecule Assembly in the
The bifunctional nature of this compound, featuring a terminal azide on the butoxy chain and a cleavable tert-butyldimethylsilyl (TBDMS) ether, renders it a valuable building block in the assembly of complex molecules. The orthogonal reactivity of these two functional groups allows for their selective manipulation, enabling the stepwise or convergent synthesis of elaborate molecular architectures. This section explores the distinct and combined transformations of the butoxy chain and the silyl moiety.
Elaboration of the Butoxy Chain via the Azido (B1232118) Group
The primary mode of elaboration for the butoxy chain of this compound involves the versatile chemistry of the terminal azido group. This functional group is relatively stable to a wide range of reaction conditions, allowing for modifications at the silyl ether terminus without its interference. However, its true synthetic utility is realized in its conversion to other functionalities, most notably through cycloaddition reactions and reductions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent reaction for elaborating the azide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction facilitates the formation of a stable 1,2,3-triazole ring by reacting the terminal azide with a terminal alkyne in the presence of a copper(I) catalyst. This transformation is highly efficient, regioselective, and tolerant of a vast array of functional groups, making it an ideal strategy for linking the this compound moiety to other molecular fragments. The resulting triazole is not merely a linker but can also be a pharmacologically active component or a rigid scaffold to control molecular geometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. nih.gov In this approach, the azide of this compound reacts with a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, without the need for a metal catalyst. This bioorthogonal reaction has found widespread use in bioconjugation and cellular imaging.
Reduction of the Azide
The azide can be reduced to a primary amine, which opens up a plethora of subsequent derivatization possibilities. The resulting aminobutoxy fragment can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. Common reagents for this transformation include hydrogen sulfide, triphenylphosphine (B44618) (the Staudinger reaction), or catalytic hydrogenation. The choice of reducing agent can be critical to ensure the preservation of the TBDMS ether.
The following table summarizes key transformations for the elaboration of the butoxy chain:
| Transformation | Reagents and Conditions | Product Functional Group | Key Features |
| CuAAC | Terminal Alkyne, Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole | High efficiency, regioselective, wide functional group tolerance. nih.gov |
| SPAAC | Strained Cycloalkyne (e.g., DIBO, BCN) | 1,2,3-Triazole | Bioorthogonal, catalyst-free. nih.gov |
| Staudinger Reaction | 1. PPh₃ 2. H₂O | Primary Amine | Mild conditions, compatible with many functional groups. |
| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine | Clean reaction, but may require careful optimization to avoid silyl ether cleavage. |
Elaboration and Derivatization of the Silyl Moiety
The tert-butyldimethylsilyl (TBDMS) ether in this compound serves as a robust protecting group for the primary alcohol. Its selective removal or direct conversion into other functional groups is a key strategy in multi-step synthesis.
Deprotection of the TBDMS Ether
The cleavage of the TBDMS ether to reveal the primary hydroxyl group is a common and critical step. A variety of reagents can achieve this transformation, with the choice depending on the other functional groups present in the molecule. Fluoride-based reagents, such as tetra-n-butylammonium fluoride (B91410) (TBAF), are highly effective due to the high affinity of fluoride for silicon. chemspider.comlibretexts.org Acidic conditions can also be employed, though care must be taken if acid-labile groups are present. The stability of silyl ethers in acidic media generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS, allowing for selective deprotection strategies. wikipedia.org
Several methods for the deprotection of TBDMS ethers are compatible with the presence of an azide group. organic-chemistry.orgorganic-chemistry.org For instance, phosphomolybdic acid supported on silica (B1680970) gel has been shown to be an efficient catalyst for the chemoselective deprotection of TBDMS ethers in the presence of azides. organic-chemistry.orgorganic-chemistry.org
Direct Conversion of the Silyl Ether
In some synthetic routes, it is advantageous to directly convert the TBDMS ether into another functional group without isolating the intermediate alcohol. This can streamline a synthesis by reducing the number of steps. For example, silyl ethers can be directly converted to other ethers, esters, or even alkyl azides under specific conditions. gelest.com The direct transformation of a TBDMS ether to a tosylate can be achieved using tosyl fluoride in the presence of a base, providing a reactive intermediate for subsequent nucleophilic substitution reactions. gelest.com
The table below outlines common methods for the derivatization of the silyl moiety:
| Transformation | Reagents and Conditions | Product Functional Group | Key Features |
| Deprotection (Fluoride) | TBAF in THF | Alcohol | Mild, highly effective, generally compatible with azides. chemspider.com |
| Deprotection (Acid) | Acetic Acid, p-TsOH, or other mild acids | Alcohol | Choice of acid and conditions is crucial for selectivity. |
| Chemoselective Deprotection | PMA on SiO₂ | Alcohol | Tolerates a variety of labile functional groups, including azides. organic-chemistry.orgorganic-chemistry.org |
| Direct Conversion to Tosylate | Tosyl Fluoride, DBU | Tosylate | Creates a good leaving group for SN2 reactions. gelest.com |
| Direct Conversion to Benzyl Ether | Benzaldehyde, Triethylsilane, FeCl₃ | Benzyl Ether | One-pot conversion to a different protecting group. gelest.com |
By leveraging the distinct reactivity of the azido group and the TBDMS ether, this compound serves as a versatile platform for the synthesis of complex molecules, including bifunctional linkers for bioconjugation, and building blocks for combinatorial chemistry and drug discovery. nih.govresearchgate.netnih.gov The strategic elaboration of either the butoxy chain or the silyl moiety, or a combination of both, allows for the precise and controlled assembly of sophisticated molecular structures.
Research in Advanced Materials Science Utilizing 4 Azidobutoxy Tert Butyl Dimethylsilane As a Functional Monomer
Incorporation into Polymer Architectures via Click Chemistry
The primary utility of the azide (B81097) group in (4-Azidobutoxy)(tert-butyl)dimethylsilane is its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgnih.gov This reaction allows for the highly efficient and specific formation of a stable 1,2,3-triazole linkage by reacting the azide with a terminal alkyne. organic-chemistry.orgnih.govinterchim.fr This modular approach is a powerful tool for constructing complex polymer architectures.
In a typical application, this compound could be used in several ways:
Side-Chain Functionalization: A pre-synthesized polymer containing alkyne groups along its backbone or side chains could be modified by "clicking" this compound onto it. This would decorate the polymer with silyl (B83357) ether groups, imparting new properties or providing sites for subsequent reactions.
End-Group Modification: Polymers synthesized with a terminal alkyne group can be precisely functionalized at their chain end with the azido-silane molecule. This is crucial for creating well-defined block copolymers or for preparing polymers intended for surface grafting.
Monomer for Step-Growth Polymerization: If combined with a difunctional alkyne monomer, this compound could potentially be used in step-growth polymerization to create polymers with silyl ether functionalities regularly spaced along the main chain.
The high yield and orthogonality of the CuAAC reaction ensure that these modifications can be performed under mild conditions without affecting other functional groups in the polymer. nih.govijpsjournal.com
| Click Reaction Component | Role in Polymer Synthesis | Resulting Structure |
| Azide Group (-N₃) on this compound | Reacts with alkyne groups | Forms a stable 1,2,3-triazole linkage |
| Alkyne Group (-C≡CH) on a polymer or co-monomer | Complements the azide for the cycloaddition reaction | Covalent bond formation to incorporate the silyl moiety |
| Copper(I) Catalyst | Catalyzes the cycloaddition | Enables high efficiency and regioselectivity at low temperatures |
Surface Functionalization of Materials with Azido-Silyl Groups
The (tert-butyl)dimethylsilane portion of the molecule serves as an effective anchor for modifying the surfaces of various inorganic materials, particularly those rich in hydroxyl groups, such as silica (B1680970) (SiO₂), glass, and metal oxides. nih.gov Silane coupling agents are widely used to form robust, covalent Si-O-Si bonds with surface silanols (Si-OH), creating a stable organic layer on the inorganic substrate. nih.gov
The process typically involves the hydrolysis of the silane, although silyl ethers can also be used for surface modification. Once anchored, the molecule presents its azide-terminated butoxy chain outwards from the surface. This creates a highly versatile "azide-ready" surface. Such a surface can then be used to immobilize a wide array of alkyne-functionalized molecules via the same CuAAC click reaction described above. This two-step strategy is highly advantageous for creating customized surfaces.
Research Findings: Studies on similar azido-functionalized silanes have demonstrated their effectiveness in creating bio-orthogonal surfaces. nih.gov For instance, materials coated with these molecules can be used to attach proteins, peptides, DNA, or fluorescent dyes that have been tagged with an alkyne group. This method is central to the development of biosensors, targeted drug delivery systems, and advanced cell culture substrates. The length of the butoxy spacer helps to distance the reactive azide group from the surface, reducing steric hindrance and improving reaction accessibility for incoming molecules.
| Functional Group | Role in Surface Modification | Target Substrate | Subsequent Reaction |
| (tert-butyl)dimethylsilane | Covalent attachment to the surface | Silica, Glass, Metal Oxides (with -OH groups) | N/A |
| Azide (-N₃) | Provides a reactive handle for bio-orthogonal ligation | The functionalized material surface | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Butoxy Spacer (-O(CH₂)₄-) | Extends the azide away from the surface | N/A | Improves accessibility for click reaction |
Design and Synthesis of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) into a single composite. nih.govnih.gov this compound is an ideal building block for creating such materials through a "bottom-up" approach.
One primary method for creating these hybrids is the sol-gel process. mdpi.commdpi.com In this scenario, the silyl ether part of the molecule could be co-condensed with a bulk silica precursor like tetraethoxysilane (TEOS). During the hydrolysis and condensation reactions that form the silica network, the this compound molecules would be incorporated directly into the inorganic matrix. The result is a monolithic silica gel or glass that is covalently functionalized throughout its structure with azide groups.
Detailed Research Applications: While specific studies on this molecule are not prominent, the general strategy is well-documented. These azide-functionalized hybrid materials serve as versatile platforms. For example, an alkyne-terminated polymer could be "clicked" into the porous silica network to improve its mechanical properties or alter its hydrophobicity. Alternatively, catalytically active molecules or fluorescent probes could be attached throughout the material, creating functional materials for catalysis or sensing applications. This approach allows for the precise chemical design of hybrid materials at the molecular level, offering a high degree of control over the final properties. nih.gov
Computational and Theoretical Investigations of 4 Azidobutoxy Tert Butyl Dimethylsilane Reactivity
Quantum Chemical Studies on Azide (B81097) Group Reactivity and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of the azide group. mdpi.commdpi.comnih.gov For an alkyl azide such as the one in (4-Azidobutoxy)(tert-butyl)dimethylsilane, these studies focus on several key aspects:
Molecular Orbital Analysis: The reactivity of the azide is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comossila.com The HOMO is typically associated with the lone pair electrons on the terminal nitrogen atom, making it nucleophilic and reactive toward electrophiles. The LUMO is an antibonding π* orbital, rendering the azide susceptible to attack by nucleophiles, particularly in cycloaddition reactions. youtube.comossila.com The energy gap between the HOMO and LUMO is a critical indicator of the azide's kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.org
Decomposition Pathways: A primary concern with organic azides is their thermal and photochemical stability. Computational studies can model the decomposition pathways, which often involve the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.netdntb.gov.uaresearchgate.netosti.gov Calculations of the transition state energies for N₂ elimination help to predict the temperatures at which decomposition becomes significant. For simple alkyl azides, the decomposition is a concerted process, though the exact energy barrier can be influenced by the molecular structure. researchgate.netresearchgate.net
Reaction Energetics: Theoretical models are used to calculate the thermodynamics and kinetics of reactions involving the azide group, such as [3+2] cycloadditions (e.g., with alkynes or alkenes). By calculating the activation energies (ΔG‡) and reaction enthalpies (ΔH) for different pathways, chemists can predict which reactions are favorable. DFT methods like B3LYP and MP2 are commonly used to decipher the energetics and mechanisms of such transformations. dntb.gov.uaresearchgate.net
Below is a table summarizing typical data obtained from quantum chemical studies on simple alkyl azides, which serve as a model for the azide moiety in this compound.
| Computational Parameter | Typical Finding for Alkyl Azides | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Localized on terminal nitrogen atoms | Site of nucleophilic attack and reactions with electrophiles |
| LUMO Energy | Associated with the N-N-N π system | Site for cycloaddition reactions with electron-rich species |
| HOMO-LUMO Gap | Relatively large, indicating moderate stability | Higher energy input (heat, light) required for decomposition compared to more reactive azides |
| N-N₂ Bond Dissociation Energy | Calculated to be the primary decomposition pathway | Predicts thermal instability and formation of nitrene intermediates |
| Activation Energy (Cycloaddition) | Calculated for reactions with various dipolarophiles | Allows prediction of reaction rates and feasibility of "click" reactions |
Molecular Modeling of Silyl (B83357) Ether Formation and Cleavage Mechanisms
The tert-butyldimethylsilyl (TBDMS) ether group is a widely used protecting group for alcohols due to its steric bulk and predictable reactivity. organic-chemistry.orgwikipedia.org Molecular modeling has provided significant insights into the mechanisms of its formation and cleavage.
Formation Mechanism: The silylation of an alcohol typically proceeds via nucleophilic attack of the alcohol's oxygen on the silicon atom of a silyl halide (e.g., TBDMS-Cl). ontosight.aiyoutube.com Computational models support a mechanism that can be either Sₙ2-like or proceed through a more complex pathway involving pentacoordinate silicon intermediates. libretexts.org The presence of a base, like imidazole, is crucial, and modeling shows it can act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate. DFT calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates and confirming that the formation of the Si-O bond is a highly favorable process. organic-chemistry.org
Cleavage Mechanisms: The deprotection of TBDMS ethers is most commonly achieved using fluoride (B91410) ions (e.g., from TBAF) or under acidic conditions. organic-chemistry.orgechemi.com
Fluoride-Mediated Cleavage: Computational studies strongly support a mechanism involving the formation of a hypervalent, pentacoordinate silicon intermediate. organic-chemistry.orgprinceton.edu The high affinity of silicon for fluoride drives the reaction. The fluoride ion attacks the silicon center, forming a trigonal bipyramidal intermediate, which then breaks down to release the alcohol and form a stable Si-F bond. researchgate.netresearchgate.net DFT calculations can model the geometry and stability of this hypervalent intermediate.
Acid-Catalyzed Cleavage: Under acidic conditions, the mechanism involves protonation of the ether oxygen, making it a better leaving group. echemi.com A nucleophile (often the conjugate base of the acid or the solvent) then attacks the silicon atom. The steric hindrance around the silicon atom plays a key role in the rate of this process, a factor that can be quantified through computational modeling of transition state energies.
A summary of key findings from molecular modeling of TBDMS ether reactions is presented in the table below.
| Process | Key Mechanistic Feature (from Modeling) | Computational Evidence |
|---|---|---|
| Silylation (Formation) | Formation of a reactive silylating agent (e.g., N-silylimidazole) | Calculation of reaction barriers showing a lower energy pathway via the activated agent |
| Fluoride-Mediated Cleavage | Formation of a stable, pentacoordinate hypervalent silicon intermediate | Identification of a stable minimum on the potential energy surface corresponding to the [R₃Si(F)OR']⁻ species |
| Acid-Catalyzed Cleavage | Protonation of the ether oxygen followed by nucleophilic attack on silicon | Transition state calculations showing elongation of the Si-O bond upon protonation |
| Steric Effects | The bulky tert-butyl group sterically shields the silicon atom | Calculation of higher activation energies for attack at the silicon center compared to less hindered silyl ethers |
Prediction of Reaction Selectivity and Stereochemistry in Transformations Involving the Compound
For a bifunctional molecule like this compound, a crucial question is which functional group will react under a given set of conditions (chemoselectivity). nih.gov Computational chemistry offers predictive models to address this. nih.govresearchgate.netrsc.orgnumberanalytics.com
Chemoselectivity Prediction: By calculating the activation barriers for potential reactions at both the azide and the silyl ether sites, a preferred reaction pathway can be predicted. nih.gov
Under nucleophilic conditions (e.g., phosphines, organometallics), the azide group's LUMO is a likely target. However, strong nucleophiles/bases could also potentially attack the silicon atom of the silyl ether. Comparing the activation energies for both possibilities can predict the outcome.
Under electrophilic conditions , the terminal nitrogen of the azide (HOMO) is a probable reaction site. The silyl ether oxygen is a much weaker Lewis base and is sterically hindered, making it less likely to react.
For cycloaddition reactions , the azide is the reactive partner, and the silyl ether is expected to be inert.
During deprotection , fluoride ions will selectively target the silyl ether, while conditions for azide reduction (e.g., catalytic hydrogenation) would typically leave the silyl ether intact.
Stereochemistry Prediction: While this compound itself is achiral, transformations at adjacent molecules or modifications that introduce chiral centers can be modeled. rsc.org For instance, if the compound were to react with a chiral reagent, computational docking studies or transition state modeling could predict the stereochemical outcome of the reaction. nih.govnih.gov The bulky TBDMS group can exert significant steric influence, directing incoming reagents to the less hindered face of a reactive intermediate. These steric interactions can be quantified using computational models to predict diastereomeric or enantiomeric ratios. rsc.org
The following table illustrates how computational methods can be applied to predict selectivity in reactions involving this compound.
| Reaction Condition | Predicted Reactive Site | Computational Rationale |
|---|---|---|
| Huisgen Cycloaddition (with an alkyne) | Azide Group | Analysis of frontier molecular orbitals shows a favorable HOMO(alkyne)-LUMO(azide) interaction. The silyl ether is non-reactive. |
| Treatment with TBAF | Silyl Ether | Calculation of a low-energy pathway for fluoride attack on silicon to form a stable pentacoordinate intermediate. The azide is unreactive. |
| Staudinger Reduction (with PPh₃) | Azide Group | Modeling shows nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen, with a significantly lower activation barrier than any reaction at the silyl ether. |
| Strong Acid (e.g., HCl) | Silyl Ether | Calculation of the proton affinity shows the silyl ether oxygen is more basic than the azide nitrogens, leading to preferential protonation and subsequent cleavage. |
Future Directions and Emerging Applications in Chemical Research
Development of Novel Reaction Pathways for Azide-Silyl Ether Transformations
The presence of both an azide (B81097) and a silyl (B83357) ether within the same molecular framework opens avenues for the development of innovative and efficient synthetic methodologies. Future research is anticipated to focus on intramolecular cyclization reactions, where the azide and silyl ether moieties interact to form novel heterocyclic structures. Such pathways could be triggered by specific reagents or catalysts, leading to the controlled formation of complex molecular architectures that would be challenging to synthesize through conventional methods.
Furthermore, the interplay between the azide and silyl ether functionalities could be exploited in fragmentation reactions to generate reactive intermediates. Under specific conditions, the molecule could be induced to fragment, releasing a reactive species that can then be trapped by a suitable substrate. This would represent a novel strategy for the generation of unique building blocks for organic synthesis.
Integration into Supramolecular Chemistry and Nanotechnology Applications
The unique combination of a reactive azide handle and a tunable silyl ether group makes (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE an attractive building block for supramolecular chemistry and nanotechnology.
In supramolecular chemistry, the tert-butyldimethylsilyl (TBDMS) group can participate in non-covalent interactions, such as van der Waals forces and hydrophobic interactions, which can be exploited in the design of self-assembling systems. The bulky nature of the TBDMS group can influence the packing of molecules in the solid state or in solution, leading to the formation of well-defined supramolecular architectures like micelles, vesicles, or gels. The azide group can then be used as a reactive site for post-assembly modification, allowing for the introduction of other functionalities or the cross-linking of the assembly to enhance its stability.
In the realm of nanotechnology, the azide functionality is widely utilized for the surface modification of nanoparticles and other nanomaterials via "click" chemistry. acs.org Molecules like this compound can serve as versatile linkers to attach biomolecules, polymers, or fluorescent dyes to the surface of gold nanoparticles, quantum dots, or carbon nanotubes. The silyl ether moiety in such systems could serve multiple purposes. It could act as a temporary protecting group for a hydroxyl functionality that can be later exposed on the nanoparticle surface under specific conditions. Alternatively, the hydrolytic lability of the silyl ether could be exploited to create stimuli-responsive nanomaterials that release their cargo in response to changes in pH.
| Application Area | Role of Azide Group | Role of Silyl Ether Group |
| Supramolecular Gels | Post-assembly cross-linking for enhanced stability. | Directing self-assembly through hydrophobic interactions. |
| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces via click chemistry. | Tunable release of cargo through pH-sensitive cleavage. |
| Smart Surfaces | Anchoring point for biomolecules or polymers. | Modulating surface properties (e.g., hydrophobicity) through controlled hydrolysis. |
Design of Next-Generation Functional Molecules with Tunable Properties
A key area of future research will be the design of advanced functional molecules where the properties can be precisely tuned by modifying the structure of the silyl ether and leveraging the reactivity of the azide. The stability of the silyl ether is highly dependent on the steric bulk of the substituents on the silicon atom. This feature can be exploited to create molecules with controlled release profiles. For example, by replacing the tert-butyl group with other alkyl or aryl groups, the rate of hydrolysis of the silyl ether can be finely tuned.
This "tunability" is particularly relevant in the development of "smart" materials that respond to specific environmental stimuli. For instance, a molecule could be designed where the silyl ether is stable at neutral pH but rapidly cleaves under acidic conditions, which are characteristic of tumor microenvironments or intracellular compartments like endosomes. This pH-triggered cleavage could unmask a reactive group or release a therapeutic agent.
The azide group, in turn, provides a versatile handle for introducing a wide range of functionalities. Through click chemistry, fluorophores, targeting ligands, or cross-linking agents can be readily attached. The combination of a tunable silyl ether and a reactive azide in a single molecule allows for the creation of multifunctional systems. For example, a theranostic agent could be designed where the silyl ether controls the release of a drug, and the azide is used to attach an imaging agent.
The development of such next-generation functional molecules will have a significant impact on various fields, from drug delivery and diagnostics to materials science and catalysis. The ability to precisely control the properties and reactivity of these molecules will enable the creation of sophisticated systems with unprecedented levels of functionality.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-azidobutoxy)(tert-butyl)dimethylsilane?
- Methodology : The compound is synthesized via nucleophilic substitution of a halogenated precursor (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) with sodium azide (NaN₃). The reaction typically proceeds under reflux in a polar aprotic solvent (e.g., DMF or DMSO) for 12–24 hours. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the azide product .
- Key Validation : Monitor reaction progress via TLC and confirm azide incorporation using FT-IR (sharp peak at ~2100 cm⁻¹ for N₃ stretch) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign shifts by comparing to structurally similar silanes (e.g., tert-butyl(4-iodobutoxy)dimethylsilane). The azide group does not directly contribute to proton shifts but influences neighboring CH₂ groups (δ ~3.5–3.7 ppm for OCH₂) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns using ESI-MS or MALDI-TOF .
Q. What are the primary applications of this compound in academic research?
- Click Chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages, useful for bioconjugation (e.g., modifying biomolecules or polymers) .
- Protecting Groups : The tert-butyldimethylsilyl (TBDMS) moiety protects hydroxyl groups during multi-step syntheses, particularly in nucleotide or carbohydrate chemistry .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this silane?
- Methodology :
- Palladium Catalysis : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) for Suzuki-Miyaura couplings. Optimize solvent (THF/toluene) and temperature (60–80°C) to balance reactivity and silane stability .
- Troubleshooting : Low yields may stem from azide decomposition; replace NaN₃ with trimethylsilyl azide (TMS-N₃) for milder conditions .
Q. How to address contradictory NMR data for derivatives of this compound?
- Methodology :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve broadening caused by conformational flexibility in the butoxy chain.
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .
Q. What strategies are effective for designing viral replication inhibitors using this compound?
- Methodology :
- Structural Analogs : Replace the iodobutoxy group in known inhibitors (e.g., tert-butyl(4-iodobutoxy)dimethylsilane-based viral polymerase inhibitors) with the azide moiety to enable bioorthogonal tagging .
- Docking Studies : Model H-bonding interactions between the azide and viral polymerase active sites (e.g., using AutoDock Vina). Validate with mutagenesis assays .
Safety and Handling
Q. What safety precautions are essential when handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to azide toxicity and silane reactivity.
- Avoid exposure to heavy metals (e.g., Cu, Pb) to prevent explosive azide salts .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for azide-functionalized silanes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
